N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound, N-(2,6-Difluorobenzoyl)-N′-[5-(Pyrid-4-yl)-1,3,4-Thiadiazol-2-yl]Urea, has been synthesized by the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate . The structure was characterized with X-ray crystallographic, NMR, MS, and IR techniques .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
The synthesis and characterization of related thiazole and benzothiazole derivatives have been extensively studied, indicating the interest in such compounds for their versatile chemical properties and potential applications. For example, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine demonstrates the methods and interest in creating complex molecules for further application in organic synthesis and material science (عبدالله محمد عسيري et al., 2010).
Catalysis
Thiazolium carbene-based catalysts, derived from vitamin B1, have been used for the N-formylation and N-methylation of amines, using CO2 as the carbon source. This indicates the role of thiazole derivatives in catalysis, particularly in sustainable and green chemistry applications (Shoubhik Das et al., 2016).
Antimicrobial Activities
The synthesis of thiazoles and their fused derivatives with antimicrobial activities highlights the potential of such compounds in pharmaceutical and biomedical research. The study by Wagnat W. Wardkhan et al. (2008) on the antimicrobial activities of newly synthesized thiazole derivatives showcases the relevance of these compounds in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Materials Science
The electrochemical oxidation of primary amines in ionic liquid media, leading to the formation of an organic layer attached to electrode surfaces, presents an application of similar compounds in materials science, particularly in the modification and functionalization of surfaces for various technological applications (J. Ghilane et al., 2010).
Properties
IUPAC Name |
[(Z)-1-(1,3-thiazol-2-yl)ethylideneamino] 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2S/c1-7(11-15-5-6-19-11)16-18-12(17)10-8(13)3-2-4-9(10)14/h2-6H,1H3/b16-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYWNGCHUJGUSU-APSNUPSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=C(C=CC=C1F)F)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=C(C=CC=C1F)F)/C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.